molecular formula C10H16ClNO B1388656 3-Methyl-4-propoxyaniline hydrochloride CAS No. 1185297-75-9

3-Methyl-4-propoxyaniline hydrochloride

Cat. No.: B1388656
CAS No.: 1185297-75-9
M. Wt: 201.69 g/mol
InChI Key: DXSNQRIUGOAKSD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Methyl-4-propoxyaniline hydrochloride involves several steps. One common synthetic route includes the reaction of 3-methyl-4-propoxyaniline with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the purity and yield of the final product .

Industrial production methods often involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

3-Methyl-4-propoxyaniline hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Methyl-4-propoxyaniline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-Methyl-4-propoxyaniline hydrochloride can be compared with other similar compounds such as:

    4-Methoxyaniline hydrochloride: Similar in structure but with a methoxy group instead of a propoxy group.

    3-Methyl-4-ethoxyaniline hydrochloride: Similar but with an ethoxy group instead of a propoxy group.

    4-Propoxyaniline hydrochloride: Lacks the methyl group at the 3-position.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields .

Properties

IUPAC Name

3-methyl-4-propoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-6-12-10-5-4-9(11)7-8(10)2;/h4-5,7H,3,6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSNQRIUGOAKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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